molecular formula C7H3FN2O6 B1306746 4-Fluoro-3,5-dinitrobenzoic acid CAS No. 2365-71-1

4-Fluoro-3,5-dinitrobenzoic acid

Cat. No. B1306746
CAS RN: 2365-71-1
M. Wt: 230.11 g/mol
InChI Key: DQCNIBCDZAAPPQ-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3FN2O6 . It has a molecular weight of 230.10700 . The compound is used in the synthesis of more complex compounds .


Synthesis Analysis

The synthesis of 4-Fluoro-3,5-dinitrobenzoic acid involves multiple steps. In one study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a fluoro group at the 4-position and nitro groups at the 3 and 5-positions . The exact mass of the compound is 229.99800 .


Chemical Reactions Analysis

4-Fluoro-3,5-dinitrobenzoic acid has been used in the synthesis of various compounds. For instance, it was used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .

Scientific Research Applications

Crystallisation Studies

4-Fluoro-3,5-dinitrobenzoic acid has been used in co-crystallisation studies with cytosine and its fluorinated derivative . The process was successfully transferred into a controlled small scale cooling crystallisation environment . These findings are significant for the scale-up of crystallisation of multi-component molecular materials and for future transfer into continuous cooling crystallisation .

Molecular Complexes

This compound has been used in the formation of molecular complexes through multi-component crystallisation . This involves two or more molecular species being crystallised to co-exist within the same crystalline lattice to form a molecular complex .

Process Analytical Technologies

4-Fluoro-3,5-dinitrobenzoic acid has been used in process analytical technologies . Turbidity measurements have been shown to be a valuable probe for characterising the initial stages of molecular complex formation in solution .

Synthesis of Benzimidazoles

4-Fluoro-3,5-dinitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .

Synthesis of Acetylcholinesterase Inhibitors

This compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .

Synthesis of Rhodanine Derivatives

4-Fluoro-3,5-dinitrobenzoic acid has been used as a reagent in the synthesis of several organic compounds including rhodanine derivatives . These derivatives act as aldose reductase inhibitors .

Mechanism of Action

While the specific mechanism of action of 4-Fluoro-3,5-dinitrobenzoic acid is not mentioned in the retrieved papers, it is known that the compound is used in the synthesis of benzimidazoles, which have antimycobacterial activity .

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dinitrobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

4-fluoro-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNIBCDZAAPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392671
Record name 4-fluoro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dinitrobenzoic acid

CAS RN

2365-71-1
Record name 4-fluoro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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